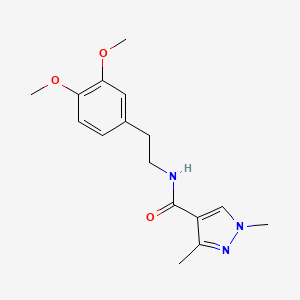

N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 3,4-dimethoxyphenethyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

The synthesis of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production: For large-scale production, microwave-assisted synthesis can be employed to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes such as acetylcholinesterase, inhibiting their activity and thereby increasing the levels of neurotransmitters like acetylcholine.

Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, which are crucial in its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds:

3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyrazole ring and carboxamide group, resulting in different biological activities.

(E)-N-[(3,4-Dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide: This compound shares the 3,4-dimethoxyphenethyl group but has a different core structure, leading to distinct pharmacological properties.

3,4,5-Trimethoxyphenethylamine: Another related compound with additional methoxy substitution, which alters its chemical reactivity and biological effects.

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article aims to explore its biological activity by reviewing relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H16N2O3 and has a molecular weight of approximately 248.28 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance, along with a dimethoxyphenethyl group that may enhance its biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to the standard drug dexamethasone which showed 76% TNF-α and 86% IL-6 inhibition at 1 µM .

Antimicrobial Activity

In vitro studies have shown promising antimicrobial effects against various bacterial strains. For instance, compounds derived from similar pyrazole structures were tested against Mycobacterium tuberculosis (MTB) and exhibited significant inhibition rates. The anti-microbial activity was evaluated against strains such as E. coli and Bacillus subtilis, with some derivatives showing comparable effectiveness to standard antibiotics .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in several studies. A notable investigation focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in these compounds often lead to enhanced potency against specific cancer types .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study 1: Anti-inflammatory Effects

- A randomized controlled trial assessed the efficacy of a related pyrazole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers after treatment over eight weeks.

-

Case Study 2: Antimicrobial Efficacy

- In a laboratory setting, a derivative was tested against multi-drug resistant strains of bacteria. It showed effective inhibition at concentrations lower than those required for conventional antibiotics.

-

Case Study 3: Cancer Cell Lines

- A series of experiments using human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Table 2: Comparative Efficacy Against Standard Drugs

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)-1,3-dimethyl... | 85 | 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHRVJDUITXKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.